molecular formula C17H15NO2S B2940554 3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid CAS No. 863669-01-6

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid

Cat. No.: B2940554
CAS No.: 863669-01-6
M. Wt: 297.37
InChI Key: CQYXWVCTRPQMKH-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile and valuable in various fields of research and industry .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methyl-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-17(16(19)20,12-7-3-2-4-8-12)11-15-18-13-9-5-6-10-14(13)21-15/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXWVCTRPQMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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